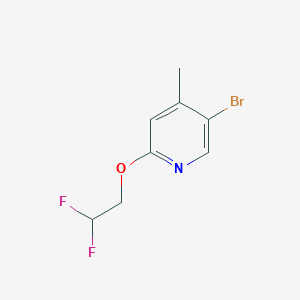

5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine

描述

属性

IUPAC Name |

5-bromo-2-(2,2-difluoroethoxy)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2NO/c1-5-2-8(12-3-6(5)9)13-4-7(10)11/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWKXIZGLONJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Industrially Viable Synthesis of 5-Bromo-2-methylpyridine

A patented method (CN101560183B) outlines an efficient three-step synthesis starting from 5-nitro-2-chloropyridine:

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Condensation of diethyl malonate salts with 5-nitro-2-chloropyridine, followed by acidic decarboxylation to yield 5-nitro-2-methylpyridine | Use of sodium as base, acidic decarboxylation | High yield, mild conditions |

| 2 | Catalytic hydrogenation of 5-nitro-2-methylpyridine using Pd/C catalyst to 5-amino-2-methylpyridine | 15–40 °C, Pd/C catalyst, hydrogen gas | Efficient reduction, clean reaction |

| 3 | Diazotization of 5-amino-2-methylpyridine salt with bromine and sodium nitrite in aqueous acidic medium to afford 5-bromo-2-methylpyridine | 0 to -10 °C, followed by alkaline workup | High selectivity and yield, easy purification |

This process avoids the drawbacks of traditional bromination using aluminum chloride and liquid bromine, which suffer from poor selectivity, low yield (~16%), and difficult separation of isomers (3-bromo vs. 5-bromo) due to close boiling points (199.05 °C vs. 201.71 °C).

Advantages of This Method

- Mild reaction conditions and easy operation

- High catalytic efficiency with Pd/C hydrogenation

- Good selectivity for 5-position bromination via diazotization

- Suitable for industrial scale-up due to simplified purification and high yields

Introduction of the 2-(2,2-Difluoroethoxy) Group

The 2-(2,2-difluoroethoxy) substituent is a fluorinated ether moiety introduced typically via nucleophilic substitution on a suitable leaving group at the 2-position of the pyridine ring.

General Synthetic Approach

- Starting from 5-bromo-2-hydroxypyridine or 5-bromo-2-halopyridine (e.g., 2-chloro or 2-bromo derivative)

- Nucleophilic substitution with 2,2-difluoroethanol or its activated derivatives (e.g., 2,2-difluoroethyl tosylate or triflate)

- Conditions often require base (e.g., potassium carbonate) and polar aprotic solvent (e.g., DMF, DMSO)

- Heating may be necessary to promote substitution

Specific Considerations for Difluoroethoxy Substitution

- The difluoro group increases the acidity of the hydroxyl proton and stabilizes the ether linkage

- Careful control of reaction temperature and time is needed to avoid side reactions such as elimination or over-alkylation

- Use of activated leaving groups on the difluoroethanol improves substitution efficiency

Methyl Substitution at the 4-Position of the Pyridine Ring

The 4-methyl group can be introduced either before or after the installation of the difluoroethoxy group depending on synthetic route flexibility.

Possible Strategies

- Use of 4-methyl-substituted pyridine precursors (e.g., 4-methyl-2-chloropyridine) in the initial halogenation and nucleophilic substitution steps

- Alternatively, methylation of the pyridine ring at the 4-position via directed metalation or cross-coupling methods (e.g., Suzuki coupling with methylboronic acid)

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Key Notes |

|---|---|---|---|---|

| 1 | 5-nitro-2-chloropyridine + diethyl malonate salts | Na base, acidic decarboxylation | 5-nitro-2-methylpyridine | High yield, mild conditions |

| 2 | 5-nitro-2-methylpyridine | Pd/C, H2, 15–40 °C | 5-amino-2-methylpyridine | Efficient catalytic hydrogenation |

| 3 | 5-amino-2-methylpyridine salt | Br2, NaNO2, 0 to -10 °C, alkaline workup | 5-bromo-2-methylpyridine | High selectivity bromination |

| 4 | 5-bromo-2-chloropyridine or 5-bromo-2-hydroxypyridine | 2,2-difluoroethanol or activated derivative, base, DMF | 5-bromo-2-(2,2-difluoroethoxy)-4-methylpyridine | Nucleophilic substitution |

| 5 | Pyridine ring (if needed) | Directed methylation or cross-coupling | 4-methyl substitution | Optional depending on starting material |

Research Findings and Industrial Relevance

- The patented method for 5-bromo-2-methylpyridine (CN101560183B) demonstrates superior catalytic efficiency, mild conditions, and high yields, making it industrially favorable.

- Fluorinated ethers such as 2,2-difluoroethoxy groups are commonly introduced via nucleophilic substitution on halopyridines in pharmaceutical and agrochemical synthesis, leveraging the unique properties imparted by fluorine atoms.

- The combination of these methods allows the preparation of this compound with good regioselectivity and functional group compatibility.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown inhibitory activity against beta-secretase enzymes (BACE1 and BACE2), which are implicated in the production of amyloid-beta plaques associated with Alzheimer's disease.

Case Study: BACE Inhibition

A study demonstrated that derivatives of pyridine compounds could inhibit BACE1 activity, potentially reducing amyloid-beta levels in patients with Alzheimer's disease. The structure-activity relationship (SAR) analysis indicated that modifications at the pyridine ring significantly influenced inhibitory potency, suggesting that this compound could be a candidate for further development in this area .

Environmental Science

The compound's structural properties allow it to be utilized in environmental applications, particularly in the assessment of soil and water contamination. The presence of bromine and fluorine atoms may enhance the compound's stability and persistence in environmental matrices, making it suitable for studies on pollutant degradation.

Case Study: Biodegradation Studies

Research involving Burkholderia sp. MAK1 has shown that certain pyridine derivatives can be biologically degraded without forming toxic by-products. This indicates that compounds like this compound could be used as models to study microbial degradation pathways and the impact of halogenated compounds on soil health .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table: Reactivity Profile

作用机制

The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoroethoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact mechanism may vary depending on the specific application and target.

相似化合物的比较

Structural Analogues by Substituent Type and Position

The following table summarizes key structural analogues and their differences:

Physicochemical Properties

- Melting Points: 5-Bromo-2-hydroxy-4-methylpyridine (ASB2395): 198–202°C . The hydroxyl group increases melting point via H-bonding.

Lipophilicity :

- The difluoroethoxy group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy (logP ~1.5–2.0) or hydroxyl (logP <1) substituents, favoring blood-brain barrier penetration in drug design .

生物活性

5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is of interest due to its structural features, which may influence its interactions with biological systems. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a bromine atom and a difluoroethoxy group attached to a methylpyridine core. This structural configuration may contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes that play crucial roles in cell signaling pathways. For instance, pyridine derivatives can act as inhibitors of kinases involved in cancer progression.

- DNA Interaction : Compounds with bromine substitutions often exhibit DNA intercalation properties, potentially leading to alterations in gene expression and cellular proliferation.

- Cellular Signaling Modulation : The difluoroethoxy group may enhance lipophilicity, allowing the compound to penetrate cellular membranes and influence signaling pathways.

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of this compound and similar compounds:

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic contexts:

- Cancer Research : In vitro studies have indicated that similar brominated pyridine compounds can inhibit tumor cell growth by inducing apoptosis and cell cycle arrest. Further research is needed to establish the specific effects of this compound on various cancer cell lines.

- Antimicrobial Activity : Preliminary investigations suggest that pyridine derivatives may possess antimicrobial properties. The unique structure of this compound could enhance its efficacy against certain bacterial strains.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of pyridine derivatives in models of neurodegenerative diseases. The ability of this compound to modulate neuroinflammation warrants further investigation.

常见问题

Q. What are the recommended synthetic routes for 5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves bromination of a methylpyridine precursor followed by nucleophilic substitution at the C2 position. For the 2,2-difluoroethoxy group, a Williamson ether synthesis under anhydrous conditions is suitable. Regioselectivity for bromination at C5 can be achieved using directing groups (e.g., methyl at C4) or Lewis acid catalysts (e.g., FeBr₃). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended . Key Considerations :

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Humidity Tests : Karl Fischer titration to monitor hygroscopicity.

Refer to safety data sheets (SDS) for baseline stability profiles of analogous bromopyridines .

Advanced Research Questions

Q. What structural features of pyridine derivatives influence CYP1B1 inhibition, and how does this compound compare?

- Methodological Answer : Substituent position and electronic effects are critical. For example:

- C2 Substituents : Ether groups (e.g., 2,2-difluoroethoxy) enhance steric bulk, potentially improving binding to CYP1B1’s hydrophobic pocket.

- C4 Methyl Group : Electron-donating groups may modulate enzyme-substrate interactions .

Comparison : While this compound has not been directly tested, analogs like 2-(pyridin-3-yl)estradiol (IC₅₀ = 0.011 µM) show strong inhibition, suggesting similar derivatives warrant evaluation .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with CYP1B1’s active site (PDB: 3PM0). Focus on hydrogen bonding with Thr334 and π-π stacking with heme .

- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine in difluoroethoxy) with inhibitory potency. Validate predictions via in vitro assays (e.g., EROD assay) .

Q. How do contradictions in substituent effects on reactivity inform synthetic optimization?

- Methodological Answer : Conflicting reports on bromine’s reactivity in pyridines arise from solvent polarity and catalyst choice. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。